

Synthesis and characterization of polyacrylonitrile nanofibers

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Compound of Interest

Compound Name: Polyacrylonitrile

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An In-depth Technical Guide to the Synthesis and Characterization of **Polyacrylonitrile** (PAN) Nanofibers

Introduction

Polyacrylonitrile (PAN) is a synthetic, semi-crystalline organic thermoplastic polymer known for its high strength, thermal stability, and resistance to most solvents and chemicals.[1] PAN nanofibers, typically produced via electrospinning, have garnered significant interest from the scientific community due to their unique properties, including a high surface-area-to-volume ratio, porosity, and flexibility.[1][2] These characteristics make them ideal candidates for a wide range of applications, such as filtration, tissue engineering, and as precursors for carbon nanofibers.[1][3][4] For researchers and professionals in drug development, PAN nanofibers offer a promising platform for creating advanced drug delivery systems, providing controlled and site-specific release of therapeutic agents.[2][5]

This guide provides a comprehensive overview of the synthesis and characterization of PAN nanofibers, with a focus on the electrospinning technique. It offers detailed experimental protocols, presents quantitative data in a structured format, and illustrates key workflows to aid researchers in this field.

Synthesis of PAN Nanofibers via Electrospinning

Electrospinning is the most common and versatile method for fabricating PAN nanofibers.[6] The process involves applying a high voltage to a polymer solution, causing a jet of the solution

to be ejected and stretched into continuous, nanometer-scale fibers that are collected on a grounded target.[6] The morphology and properties of the resulting nanofibers are highly dependent on various electrospinning parameters.[2]

Experimental Protocol: Electrospinning of PAN Nanofibers

This protocol outlines a typical procedure for preparing PAN nanofibers.

Materials:

- **Polyacrylonitrile (PAN)** powder (e.g., MW = 150,000 g/mol) [6]
- N,N-Dimethylformamide (DMF) (solvent) [6][7]

Equipment:

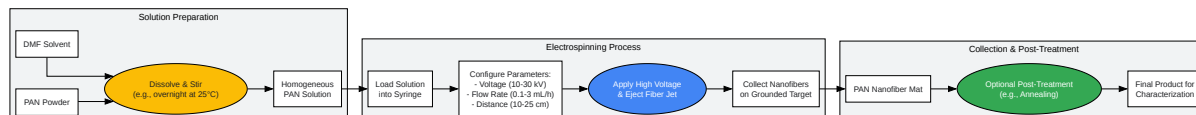
- Electrospinning setup (including a high-voltage power supply, a syringe pump, and a collector)
- Syringe with a needle (e.g., 0.8 mm inner diameter) [8]
- Magnetic stirrer and hot plate
- Aluminum foil (as the collector substrate)

Procedure:

- Solution Preparation:
 - Prepare a PAN solution by dissolving a specific weight percentage (e.g., 5-15% w/w) of PAN powder in DMF. [6] Common concentrations range from 7.5% to 12% (w/v). [8][9][10]
 - Stir the mixture on a magnetic stirrer (optionally with gentle heating, e.g., in a water bath) for several hours (or overnight at 25°C) until the PAN powder is completely dissolved and a homogeneous, viscous solution is formed. [10][11]
- Electrospinning Setup:

- Load the prepared PAN solution into a syringe and mount it on the syringe pump.[\[8\]](#)
- Fix the distance between the needle tip and the collector (covered with aluminum foil). A typical distance is 10-25 cm.[\[8\]](#)[\[12\]](#)
- Set the desired flow rate for the syringe pump. Optimal flow rates generally range from 0.1 to 3 mL/h.[\[6\]](#)[\[10\]](#)
- Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
- Electrospinning Process:
 - Apply a high voltage, typically in the range of 10-30 kV.[\[10\]](#) A common voltage used is 14-18 kV.[\[6\]](#)[\[8\]](#)
 - Initiate the syringe pump to feed the solution at the set flow rate.
 - A Taylor cone will form at the needle tip, from which a polymer jet will erupt towards the collector.
 - Allow the process to run for a sufficient duration to collect a nanofiber mat of the desired thickness. The process is typically conducted at room temperature and controlled humidity (e.g., 40-50%).[\[6\]](#)
- Sample Collection and Post-Treatment:
 - Once the process is complete, carefully detach the aluminum foil with the collected PAN nanofiber mat.
 - For certain applications, the nanofiber mat may undergo post-treatment processes such as annealing (heating and cooling to alter physical properties) or stabilization (heating in air to prepare for carbonization).[\[3\]](#)[\[13\]](#)

Electrospinning Workflow Diagram



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Caption: Workflow for PAN nanofiber synthesis via electrospinning.

Data Presentation: Influence of Synthesis Parameters

The properties of electrospun PAN nanofibers are highly sensitive to the synthesis parameters. The table below summarizes the effects of key parameters on fiber diameter.

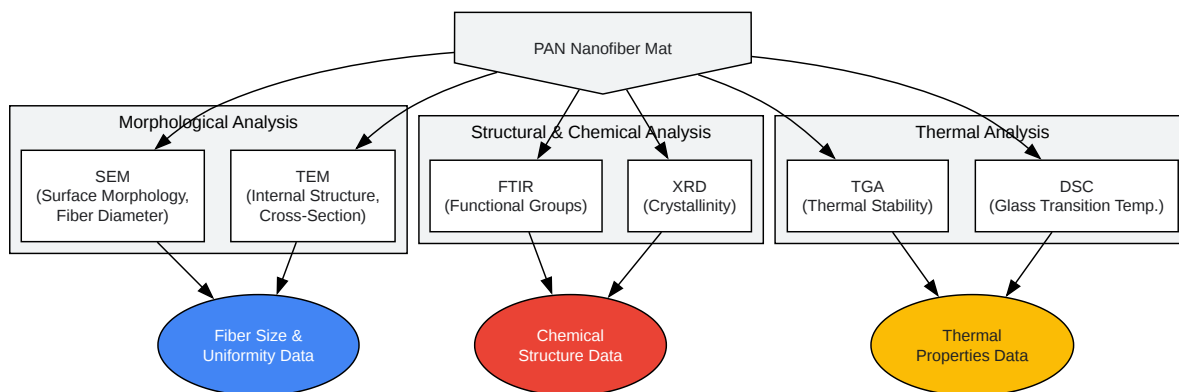
Parameter	Variation	Effect on Nanofiber Morphology	Average Diameter (nm)	Reference
PAN				
Concentration (%) w/w in DMF)	5%	Small fibers	130	[6]
10%	Medium, uniform fibers	443	[6]	
12%	Beadless, regular fibers	183	[14]	
14%	Transformation from beaded to cylindrical	379	[9]	
15%	Large fibers	2615	[6]	
Applied Voltage (kV)	15-25	Increased voltage can lead to a decrease in fiber diameter.	-	[10][12]
Flow Rate (mL/h)	0.1-2	Optimal rates are needed to avoid bead formation or thick fibers.	-	[10]
Collector Speed	Increasing Speed	Leads to diameter reduction due to fiber stretching.	-	[10]

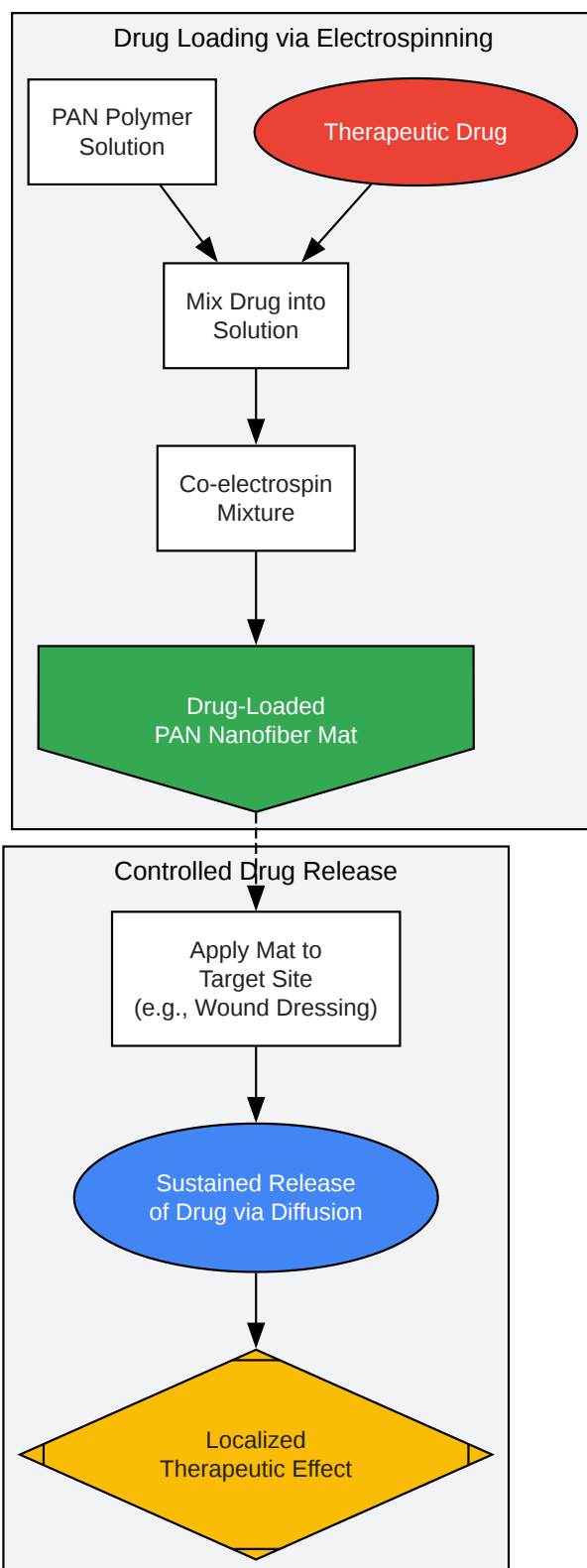
Note: Increasing polymer concentration generally leads to larger fiber diameters due to higher solution viscosity and chain entanglements.[2][6]

Characterization of PAN Nanofibers

A suite of analytical techniques is employed to characterize the morphology, structure, and thermal properties of the synthesized PAN nanofibers.

Characterization Workflow Diagram





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